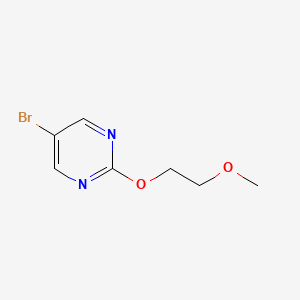![molecular formula C21H21N3O4S B3016227 2,3-dimethoxy-N-(2-(4-methoxyphenyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)benzamide CAS No. 391866-47-0](/img/structure/B3016227.png)
2,3-dimethoxy-N-(2-(4-methoxyphenyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)benzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound "2,3-dimethoxy-N-(2-(4-methoxyphenyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)benzamide" is a structurally complex molecule that appears to be related to a class of compounds with potential biological applications. Although the exact compound is not described in the provided papers, similar compounds with benzamide groups and methoxy substituents have been synthesized and evaluated for various properties, including their molecular structure, antioxidant activity, and potential as biological agents.
Synthesis Analysis
The synthesis of related benzamide derivatives has been reported, such as the series of substituted N-(2,3-dimethyl-5-oxo-1-phenyl-2,5-dihydro-1H-pyrazol-4-yl)benzamides, which were derived from 4-aminophenazone, a non-steroidal anti-inflammatory drug . These compounds were synthesized for their potential biological applications and were screened for activity against various enzymes, indicating a methodological approach to creating compounds with specific biological targets in mind.
Molecular Structure Analysis
The molecular structure of a related compound, 3-acetoxy-2-methyl-N-(4-methoxyphenyl)benzamide, was analyzed using X-ray single crystal diffraction, IR spectroscopy, and density functional theory (DFT) calculations . The X-ray diffraction analysis provided detailed lattice constants and confirmed the triclinic system of the crystal. DFT calculations were in good agreement with the experimental data, suggesting that similar methods could be applied to analyze the molecular structure of the compound .
Chemical Reactions Analysis
The related compounds have been synthesized through reactions such as the Diels-Alder reaction, which is a versatile method for constructing complex molecular architectures . The regioselectivity and chemoselectivity observed in these reactions indicate a high level of control over the synthesis process, which is crucial for obtaining the desired product with the correct structural features.
Physical and Chemical Properties Analysis
The electronic properties, such as HOMO and LUMO energies, and thermodynamic properties of related compounds have been calculated using DFT . These properties are essential for understanding the chemical reactivity and stability of the molecule. Additionally, the molecular electrostatic potential (MEP) surface map and potential energy surface (PES) scan were investigated to estimate the chemical reactivity of the molecule . The antioxidant properties of these compounds were also determined using the DPPH free radical scavenging test, indicating their potential utility in medicinal chemistry .
Applications De Recherche Scientifique
Cytotoxicity and Carbonic Anhydrase Inhibitory Activities
Research on polymethoxylated-pyrazoline benzene sulfonamides, closely related to the compound , has shown cytotoxic activities on tumor and non-tumor cell lines and inhibitory effects on carbonic anhydrase isoenzymes (Kucukoglu et al., 2016)(Kucukoglu et al., 2016). This research indicates the potential of similar compounds in cancer therapy and enzyme inhibition.
Synthesis and Structural Analysis
The synthesis and structural analysis of compounds structurally similar to 2,3-dimethoxy-N-(2-(4-methoxyphenyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)benzamide have been a focus of research. Kranjc et al. (2011) explored the synthesis of methyl 2-benzamido-4-(3,4-dimethoxyphenyl)-5-methylbenzoate and related compounds, highlighting the diversity and complexity of such molecular structures (Kranjc et al., 2011).
Anti-Inflammatory and Analgesic Agents
Abu‐Hashem et al. (2020) synthesized novel compounds related to the chemical , showcasing their application as anti-inflammatory and analgesic agents. These compounds showed significant inhibitory activity and could be potential therapeutic agents (Abu‐Hashem et al., 2020).
Biological Activities Against Mosquitoes
A study by Schaefer et al. (1981) on substituted benzamides, similar in structure to this compound, demonstrated significant biological activity against mosquito larvae, indicating potential use in pest control (Schaefer et al., 1981).
Fluorescent Chemosensor for Metal Ion Detection
Khan (2020) reported on a pyrazoline derivative used as a fluorescent chemosensor for metal ion detection, particularly for Fe3+ ions. This indicates the compound's potential in analytical chemistry and environmental monitoring (Khan, 2020).
Crystal Structure and Molecular Analysis
Prabhuswamy et al. (2016) conducted a study on the crystal structure and molecular analysis of a compound similar to the one , contributing to a deeper understanding of its chemical and physical properties (Prabhuswamy et al., 2016).
Mécanisme D'action
Propriétés
IUPAC Name |
2,3-dimethoxy-N-[2-(4-methoxyphenyl)-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H21N3O4S/c1-26-14-9-7-13(8-10-14)24-20(16-11-29-12-17(16)23-24)22-21(25)15-5-4-6-18(27-2)19(15)28-3/h4-10H,11-12H2,1-3H3,(H,22,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DUXKSTQOMJUCTA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)N2C(=C3CSCC3=N2)NC(=O)C4=C(C(=CC=C4)OC)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H21N3O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
411.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![[3-(Dimethylamino)-5-(trifluoromethyl)phenyl]methanol](/img/structure/B3016147.png)
![Methyl 4-(2-((1,3,6-trimethyl-2,4-dioxo-1,2,3,4-tetrahydropyrido[2,3-d]pyrimidin-5-yl)thio)acetamido)benzoate](/img/structure/B3016148.png)
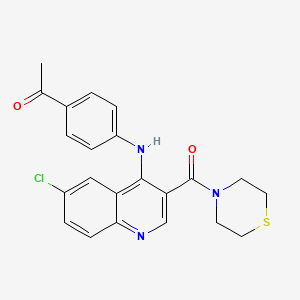
![2-(4-(3-(4-Chlorophenyl)-2,5-dimethylpyrazolo[1,5-a]pyrimidin-7-yl)piperazin-1-yl)ethanol](/img/structure/B3016150.png)
![Methyl 5-{[(4-fluorophenyl)sulfonyl]amino}-1-benzothiophene-2-carboxylate](/img/structure/B3016151.png)
![(1S)-1-[4-(4-Methyl-1,3-thiazol-5-yl)phenyl]ethanamine;dihydrochloride](/img/structure/B3016153.png)
![1-[4-[(1-Methylpyrazol-4-yl)methyl]piperazin-1-yl]prop-2-en-1-one](/img/structure/B3016154.png)

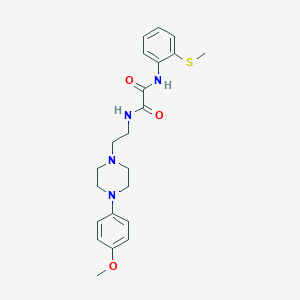
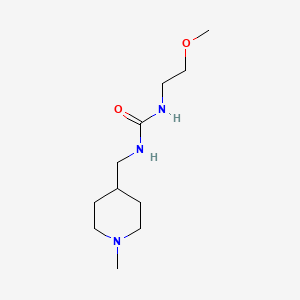
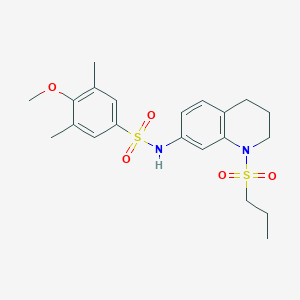
![1-(4-Methoxyphenyl)-2-((2-phenylimidazo[1,2-b]pyridazin-6-yl)thio)ethanone](/img/structure/B3016164.png)
